molecular formula C11H12FN3O B6259874 4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1290674-65-5

4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B6259874
CAS No.: 1290674-65-5
M. Wt: 221.2
InChI Key:
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Description

4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a methyl group and an amine group attached to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves a multi-step reaction sequence. One common synthetic route starts with the preparation of 3-fluoro-4-methoxyacetophenone, which is then subjected to a series of reactions to introduce the pyrazole ring and the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is unique due to the combination of its fluorinated aromatic ring and pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

1290674-65-5

Molecular Formula

C11H12FN3O

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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